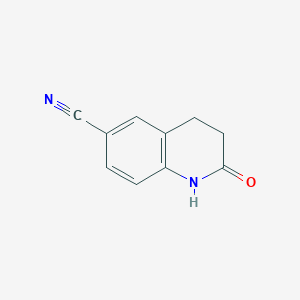

2-Oxo-1,2,3,4-tétrahydroquinoléine-6-carbonitrile

Vue d'ensemble

Description

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system with a carbonitrile group at the 6-position and a keto group at the 2-position. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Applications De Recherche Scientifique

Chimie Médicinale

Des composés similaires à “2-Oxo-1,2,3,4-tétrahydroquinoléine-6-carbonitrile” ont été étudiés pour leur potentiel en tant qu’agents antimicrobiens, antifongiques, antioxydants, anti-inflammatoires, analgésiques et anticancéreux. Les molécules hétérocycliques spiro-fusionnées comme les spiro [benzothiophène-3,3’-pyrrolines] sont prometteuses dans les méthodologies catalytiques énantiosélectives et en tant que composés modèles possédant des propriétés antimycobactériennes, antituberculeuses et même antidiabétiques .

Inhibition Enzymatiques

Ces composés ont également été étudiés pour leur capacité à inhiber l’activité de la β-glucuronidase, une approche importante pour le traitement de plusieurs maladies. Une bibliothèque de 2-oxo-1,2,3,4-tétrahydropyrimidines a été synthétisée pour évaluer leur activité inhibitrice de la β-glucuronidase et leur mode d’inhibition enzymatique .

Catalyse

En recherche en catalyse, modifier le catalyseur peut avoir un impact significatif sur les voies réactionnelles et la formation du produit. Par exemple, l’utilisation de 5% Pt/C comme catalyseur a réduit les voies de migration de la double liaison et d’aromatisation, favorisant la formation de tétrahydroquinoléine avec une haute sélectivité cis .

Méthodes de Synthèse

Un nouveau protocole en une seule étape et en deux étapes a été développé pour la synthèse du 2-oxo-1,2,3,4-tétrahydroquinoléine-3-carboxylate à partir du 2-(2-(benzylamino)benzylidène)malonate . De plus, un protocole robuste à l’échelle du gramme a été démontré pour la synthèse de 2-oxo-1,2,3,4-tétrahydropyrimidines par fonctionnalisation C–H des arènes méthyliques et génération in situ de l’urée à partir de l’UHP dans des conditions sans solvant .

Mécanisme D'action

Target of Action

It’s worth noting that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which our compound is related, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

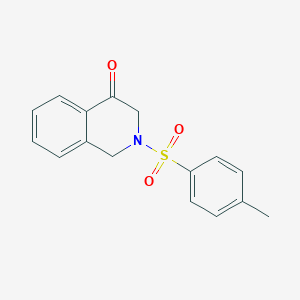

Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to activate the m2 isoform of pyruvate kinase (pkm2), an enzyme that plays a crucial role in the metabolic regulation of cancer cells .

Biochemical Pathways

The activation of pkm2 by related compounds suggests that this compound may influence metabolic pathways in cancer cells .

Pharmacokinetics

Related compounds based on the 2-oxo-n-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold have been found to have good caco-2 permeability, a low efflux ratio, and high microsomal stability . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The activation of pkm2 by related compounds suggests that this compound may influence the metabolic regulation of cancer cells, potentially inhibiting cell proliferation .

Action Environment

It’s worth noting that the storage temperature and physical form of the compound can impact its stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of aniline derivatives with malononitrile and subsequent cyclization using a suitable catalyst. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can

Propriétés

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLJAWZROXAVJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570784 | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159053-44-8 | |

| Record name | 1,2,3,4-Tetrahydro-2-oxo-6-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159053-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)

amine](/img/structure/B180126.png)

![5,6-Difluorobenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B180127.png)

![(4S)-5-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-5-oxopentanoic acid](/img/structure/B180131.png)